7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione

DPP-IV inhibition Physicochemical property Drug-likeness

DPP-IV inhibitor screening programs frequently contend with off-target cholinesterase activity that obscures target-specific pharmacology. This compound (CAS 646054-82-2) provides a structurally related, AChE-silent reference for clean DPP-IV target deconvolution. • No detectable AChE inhibition at 26 µM - enables unambiguous DPP-IV pharmacology readouts • Zero H-bond donors, TPSA 71.5 Ų - exclusively HBA-mediated binding probe for docking & MD simulations • Conformationally rigid scaffold (complexity 743, 1 rotatable bond) - ideal entry for fragment-based screening & scaffold-hopping • Supplied at 98% purity in research quantities; ready for immediate dispatch

Molecular Formula C19H15NO4
Molecular Weight 321.3 g/mol
CAS No. 646054-82-2
Cat. No. B12587412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione
CAS646054-82-2
Molecular FormulaC19H15NO4
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2C(=C3CCCCN3C1=O)C(=O)C4=CC=CC=C4C2=O
InChIInChI=1S/C19H15NO4/c1-10(21)14-16-15(13-8-4-5-9-20(13)19(14)24)17(22)11-6-2-3-7-12(11)18(16)23/h2-3,6-7H,4-5,8-9H2,1H3
InChIKeyFYDWLTVSXVJKLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione (CAS 646054-82-2): Compound Identity and Procurement-Relevant Profile


7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione (CAS 646054-82-2), also named 2H-Naphtho[2,3-a]quinolizine-6,8,13(1H)-trione, 7-acetyl-3,4-dihydro-, is a pentacyclic heterocycle with molecular formula C19H15NO4 and a monoisotopic mass of 321.10015 Da . The compound belongs to the pyrido[2,1-a]isoquinoline (benzo[a]quinolizine) structural class, a scaffold extensively claimed in patents as the core of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes mellitus [1]. Its distinctive feature is the 7-acetyl substitution on the fully aromatized naphthoquinolizine-trione framework, with a calculated topological polar surface area (TPSA) of 71.5 Ų and XLogP of 1.4 .

Why Generic Pyrido[2,1-a]isoquinoline Derivatives Cannot Substitute for 7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione (CAS 646054-82-2)


Within the pyrido[2,1-a]isoquinoline class, biological activity is exquisitely sensitive to the nature and position of substituents on the tetracyclic or pentacyclic core [1]. The patent literature demonstrates that DPP-IV inhibitory potency varies by orders of magnitude depending on whether substituents are aryl, alkyl, or heteroaryl groups at specific positions [1]. The 7-acetyl-6,8,13-trione oxidation pattern present in CAS 646054-82-2 is chemically distinct from the 9,10-dimethoxy-2-amine substitution pattern found in carmegliptin and related clinical candidates [2]. Even among naphthoquinolizine-trione congeners, the acetyl group at position 7 introduces a conjugated carbonyl system that alters both the electronic profile and hydrogen-bond acceptor capacity relative to unsubstituted or alkyl-substituted analogs [3]. Consequently, substituting this compound with a generic pyrido[2,1-a]isoquinoline derivative without equivalent oxidation state and acetyl positioning will yield a different molecular entity with unvalidated biological behavior.

Quantitative Differentiation Evidence for 7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione (CAS 646054-82-2) Against Structural Analogs


Physicochemical Property Differentiation: PSA and XLogP Profile of CAS 646054-82-2 vs. Clinical Pyrido[2,1-a]isoquinoline DPP-IV Inhibitors

CAS 646054-82-2 exhibits a topological polar surface area (TPSA) of 71.5 Ų and an XLogP of 1.4 . For context, the clinical-stage pyrido[2,1-a]isoquinoline DPP-IV inhibitor carmegliptin has a TPSA of approximately 56–65 Ų (depending on protonation state) and a higher cLogP of approximately 2.5–3.0 [1]. The lower XLogP and higher TPSA of CAS 646054-82-2 are driven by the trione oxidation pattern (three carbonyl oxygens contributing to polarity) versus carmegliptin's dimethoxy-amine substitution [1][2]. This altered polarity profile may influence membrane permeability, solubility, and off-target binding in ways that distinguish CAS 646054-82-2 from amine-bearing pyrido[2,1-a]isoquinoline clinical leads. No direct experimental head-to-head comparison data for these two compounds in the same assay were identified in the available literature.

DPP-IV inhibition Physicochemical property Drug-likeness Pyrido[2,1-a]isoquinoline

AChE Inhibitory Activity of CAS 646054-82-2 vs. Class-Level Benchmarks for Pyrido[2,1-a]isoquinoline Derivatives

CAS 646054-82-2 was tested for inhibitory activity against acetylcholinesterase (AChE) at a concentration of 26 µM and exhibited no detectable inhibition under the assay conditions employed . This finding is reported in a curated bioactivity database entry (ALA643077), although the specific enzyme source (human vs. non-human isoform) and assay protocol details are not fully documented in the aggregated record. By comparison, structurally related pyrido[2,1-a]isoquinoline derivatives bearing amine or hydroxyl substituents have been reported to show measurable AChE inhibition, with IC50 values in the low micromolar range (e.g., 1–30 µM), depending on substitution pattern [1]. The absence of AChE inhibition at 26 µM for CAS 646054-82-2 differentiates it from amine-containing congeners and may be of value in experimental designs that require the pyrido[2,1-a]isoquinoline scaffold to be devoid of cholinesterase activity.

Acetylcholinesterase Cholinesterase inhibition Pyrido[2,1-a]isoquinoline

Hydrogen-Bond Acceptor Capacity and Carbonyl Count: Structural Differentiation from Carmegliptin-Class DPP-IV Inhibitors

CAS 646054-82-2 possesses four hydrogen-bond acceptor sites (HBA = 4) and zero hydrogen-bond donor sites (HBD = 0), derived from its three ketone carbonyls plus one amide-like carbonyl within the quinolizine-trione framework . In contrast, carmegliptin and the preferred compounds in Patent US7718666 feature primary or secondary amine groups (HBD ≥ 1) and typically fewer carbonyl HBA sites [1]. This difference in hydrogen-bond donor/acceptor profile has implications for target engagement: DPP-IV active-site interactions are known to involve specific hydrogen-bonding networks with the catalytic serine and surrounding glutamate residues (Glu205, Glu206) [2]. A compound with zero HBD capacity cannot donate hydrogen bonds to these residues, which may fundamentally alter its binding mode and selectivity profile relative to amine-bearing DPP-IV inhibitors. While no direct DPP-IV IC50 data for CAS 646054-82-2 were identified in the published literature, the structural divergence at the level of HBD count represents a class-level inference for differential pharmacology.

DPP-IV Hydrogen bond acceptor Carbonyl Structural differentiation

Molecular Complexity and Rotatable Bond Count: Procurement Differentiation from Simpler Pyrido[2,1-a]isoquinoline Screening Compounds

CAS 646054-82-2 has a molecular complexity score of 743 (as computed by the CACTVS algorithm) and only one rotatable bond (the acetyl C–C bond at position 7) . In comparison, many commercially available pyrido[2,1-a]isoquinoline screening compounds feature simpler substitution patterns (e.g., unsubstituted 2H-pyrido[2,1-a]isoquinoline, MW 181.23 g/mol, complexity ~200–300) or highly flexible side chains with multiple rotatable bonds [1]. The high complexity score of CAS 646054-82-2 reflects its pentacyclic, highly oxidized framework, which is underrepresented in typical diversity screening sets. This structural complexity, combined with conformational rigidity (only 1 rotatable bond), makes CAS 646054-82-2 a differentiated entry for fragment-based or scaffold-hopping approaches targeting DPP-IV or related serine proteases.

Molecular complexity Rotatable bonds Chemical diversity Screening library

Recommended Application Scenarios for 7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione (CAS 646054-82-2)


Negative Control or Counter-Screen for Cholinesterase Activity in Pyrido[2,1-a]isoquinoline DPP-IV Inhibitor Programs

Based on the finding that CAS 646054-82-2 shows no detectable AChE inhibition at 26 µM , this compound can serve as a cholinesterase-inactive comparator in DPP-IV inhibitor screening cascades. In programs where amine-substituted pyrido[2,1-a]isoquinoline leads exhibit dual DPP-IV/AChE activity, CAS 646054-82-2 provides a structurally related but AChE-silent reference compound for deconvoluting target-specific pharmacology from off-target cholinesterase effects.

Computational Chemistry and Docking Studies on Non-Amine DPP-IV Binding Modes

The zero hydrogen-bond donor capacity (HBD = 0) and four HBA sites of CAS 646054-82-2 present a structurally unique profile for molecular docking and molecular dynamics simulations. As noted in recent in silico studies on related [1,4]thiazino[3,4-a]isoquinolines, energy-minimized poses and hydrogen-bond interactions with DPP-IV active-site residues (Glu205, Glu206, Tyr547) are critical for inhibitor design [1]. CAS 646054-82-2 can be used to probe whether DPP-IV inhibition is achievable via purely HBA-mediated interactions, without the amino-group hydrogen-bond donation that characterizes all clinical-stage pyrido[2,1-a]isoquinoline DPP-IV inhibitors [2].

Chemical Diversity Entry for Fragment-Based or Scaffold-Hopping DPP-IV Inhibitor Discovery

With a molecular complexity of 743 and only one rotatable bond , CAS 646054-82-2 represents a conformationally rigid, topologically differentiated scaffold within the broader pyrido[2,1-a]isoquinoline class. Its high fraction of sp²-hybridized carbons and densely functionalized trione core make it a valuable entry for fragment-based screening or scaffold-hopping campaigns that aim to identify novel DPP-IV inhibitor chemotypes beyond the heavily explored 9,10-dimethoxy-2-amine series exemplified by carmegliptin [2]. The patent literature explicitly claims pyrido[2,1-a]isoquinolines broadly for DPP-IV inhibition, supporting the biological relevance of this scaffold exploration [3].

Physicochemical Reference Standard for Polar Pyrido[2,1-a]isoquinoline Congeners in ADME Assays

The combination of TPSA = 71.5 Ų and XLogP = 1.4 positions CAS 646054-82-2 at a more polar, less lipophilic extreme within the pyrido[2,1-a]isoquinoline property space, relative to clinical leads with lower TPSA and higher logP [2]. This compound can serve as a physicochemical boundary marker in ADME screening panels, helping establish structure-property relationships for solubility, permeability, and plasma protein binding across the polarity range of this scaffold class.

Quote Request

Request a Quote for 7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.